LogP Differentiation: Intermediate Lipophilicity Relative to 4‑Methyl and Fully Aromatic Analog
The target compound (C22H20O5) exhibits a calculated logP of 4.2 [1]. In contrast, the 4-methyl tetrahydro analog (C23H22O5, CAS 374762-87-5) has an ACD/LogP of 5.01 and an estimated log Kow of 4.69 . The fully aromatic analog (3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, C22H16O5, MW = 360.4) is structurally distinct but lacks a computed logP in accessible databases [2]. The ~0.8 logP reduction positions the target compound closer to the optimal CNS drug space (logP 2–4) than the 4-methyl derivative [3].
| Evidence Dimension | Calculated lipophilicity (logP / ACD/LogP) |
|---|---|
| Target Compound Data | logP = 4.2 (calculated; MolAid) |
| Comparator Or Baseline | 4‑Methyl tetrahydro analog: ACD/LogP = 5.01 (ChemSpider); Log Kow = 4.69 (EPISuite) |
| Quantified Difference | Target logP is ≈0.8–0.5 log units lower than 4‑methyl analog |
| Conditions | Predicted/computed values from MolAid, ChemSpider (ACD/Labs), and EPISuite |
Why This Matters
Lower lipophilicity translates to reduced non-specific protein binding and potentially better aqueous solubility, making the target compound a more suitable candidate for biochemical assay development requiring moderate hydrophilicity.
- [1] MolAid. 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. Compound ID: MS_17795201. Computed property: logP = 4.2. View Source
- [2] SpectraBase. 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. Molecular weight confirmed at 364.4 g/mol. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. (Reference for CNS drug-like logP range 2–4.) View Source
